molecular formula C25H27NO6S3 B4910790 diethyl 6'-acetyl-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate

diethyl 6'-acetyl-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate

Cat. No.: B4910790
M. Wt: 533.7 g/mol
InChI Key: GFQJEBLZVWZUDY-UHFFFAOYSA-N
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Description

Diethyl 6'-acetyl-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate is a spirocyclic compound featuring a fused thiopyrano[2,3-c]quinoline and 1,3-dithiole framework. Its structure includes a 6'-acetyl group, 9'-methoxy substituent, and 5',5'-dimethyl groups, with diethyl ester functionalities at positions 3' and 4. The spiro architecture and diverse substituents confer unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Potential applications include drug development, given the bioactivity of structurally related spiro compounds .

Properties

IUPAC Name

diethyl 6'-acetyl-9'-methoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO6S3/c1-7-31-22(28)18-12-25(33-13-19(35-25)23(29)32-8-2)20-16-11-15(30-6)9-10-17(16)26(14(3)27)24(4,5)21(20)34-18/h9-13H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQJEBLZVWZUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2(C3=C(S1)C(N(C4=C3C=C(C=C4)OC)C(=O)C)(C)C)SC=C(S2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents Ester Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 6'-acetyl, 9'-methoxy, 5',5'-dimethyl Diethyl (Inferred: ~C25H29NO7S3) ~550–600 (estimated) Hypothesized reactivity due to acetyl and methoxy groups; potential enzyme/receptor interactions
Tetramethyl 6'-[(4-chlorophenoxy)acetyl]-9'-methoxy-5',5'-dimethyl... 4-chlorophenoxyacetyl Tetramethyl C33H30ClNO11S3 748.2 95% purity; research applications in organic synthesis
Tetramethyl 6'-(2-methylbutanoyl)-9'-methoxy-5',5'-dimethyl... 2-methylbutanoyl Tetramethyl Multi-step synthesis requiring optimized catalysts and purification
Tetramethyl 6'-acryloyl-9'-methoxy-5',5'-dimethyl... Acryloyl Tetramethyl C28H27NO10S3 633.7 Non-human research use; potential polymer/materials applications
Tetramethyl 6'-(phenylacetyl)-9'-methoxy-5',5'-dimethyl... Phenylacetyl Tetramethyl Anticancer and antimicrobial activity in preliminary studies
Diethyl 5',5',9'-trimethyl... Trimethyl Diethyl C23H25NO4S3 475.65 Lower molecular weight; limited availability (2 mg)
Tetramethyl 6'-(4-methoxybenzoyl)-5',5'-dimethyl... 4-methoxybenzoyl Tetramethyl C32H29NO10S3 683.8 Building block for drug development; high thermal stability

Structural and Functional Insights

  • Substituent Effects: Acetyl vs. Acyl Groups: The target compound’s 6'-acetyl group may enhance electrophilicity compared to bulkier acyl groups (e.g., 4-chlorophenoxyacetyl in ), influencing reactivity in nucleophilic substitutions. Methoxy vs. Ethoxy: The 9'-methoxy group likely improves solubility in polar solvents compared to ethoxy analogs (e.g., in ), which could affect bioavailability. Diethyl vs.
  • Biological Activity :

    • Compounds with phenylacetyl () or naphthalenyloxyacetyl () substituents exhibit anticancer and antimicrobial properties, suggesting the target compound’s acetyl group could similarly interact with biological targets like kinases or DNA topoisomerases.
    • The spiro framework in all analogs enables conformational rigidity, which is critical for selective binding to proteins .
  • Synthetic and Physical Properties :

    • Tetramethyl derivatives (e.g., ) typically require harsher esterification conditions but offer higher crystallinity, facilitating structural characterization via X-ray diffraction (using SHELX programs as in ).
    • Purity levels for research-grade analogs range from 95% () to >98% (), reflecting standard industrial practices.

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